

understanding 2'-Deoxycytidine-2'-13C structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Deoxycytidine-2'-13C

Cat. No.: B13855087

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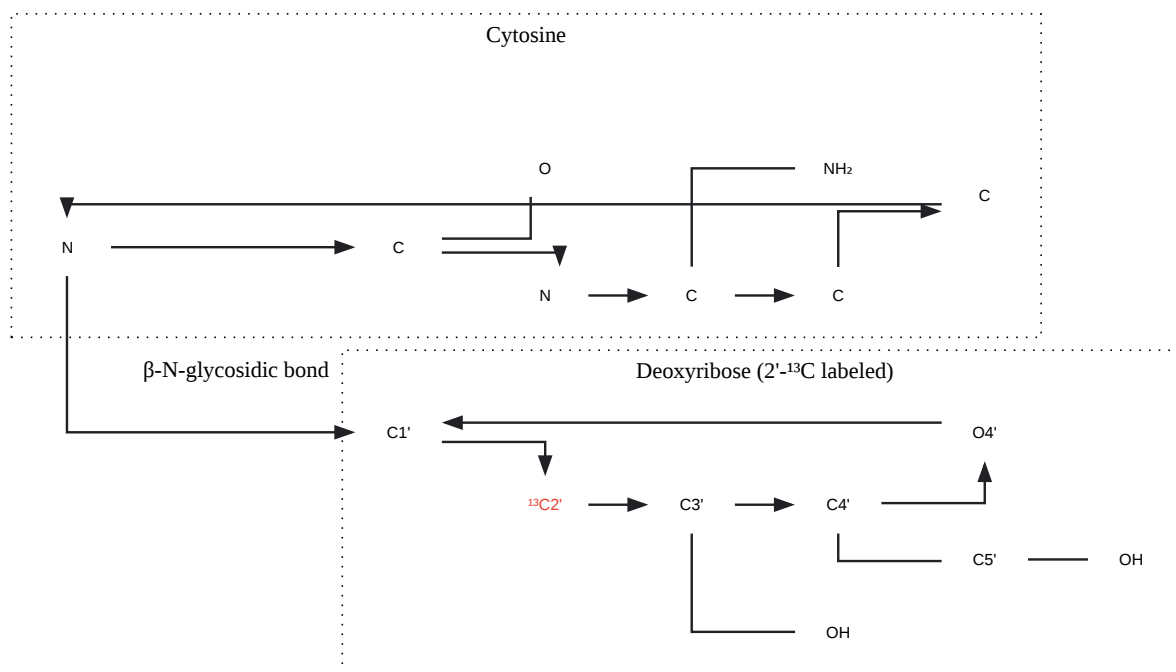
An In-depth Technical Guide to 2'-Deoxycytidine-2'-13C

This technical guide provides a comprehensive overview of **2'-Deoxycytidine-2'-13C**, a specifically labeled deoxyribonucleoside. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for structural, metabolic, and pharmacokinetic studies. This document details the molecule's core structure, methods for its characterization, and its significant applications.

Core Structure and Properties

2'-Deoxycytidine is a fundamental deoxyribonucleoside, one of the four building blocks of deoxyribonucleic acid (DNA). It consists of a pyrimidine nucleobase, cytosine, linked to a deoxyribose sugar. The "-2'-13C" designation specifies that the carbon atom at the 2' position of the deoxyribose ring is the heavy isotope, Carbon-13, instead of the more common Carbon-12. This isotopic substitution is crucial for specific analytical applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The precise placement of the ¹³C label at the 2'-position allows researchers to probe the conformation of the deoxyribose sugar ring, a key determinant of DNA structure and its interactions with proteins.



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Caption: Chemical structure of 2'-Deoxycytidine with ¹³C labeling at the 2' position.

Physicochemical Properties

The introduction of a single ¹³C isotope results in a marginal increase in molecular weight compared to the natural abundance compound. Other physical and chemical properties remain largely unchanged.

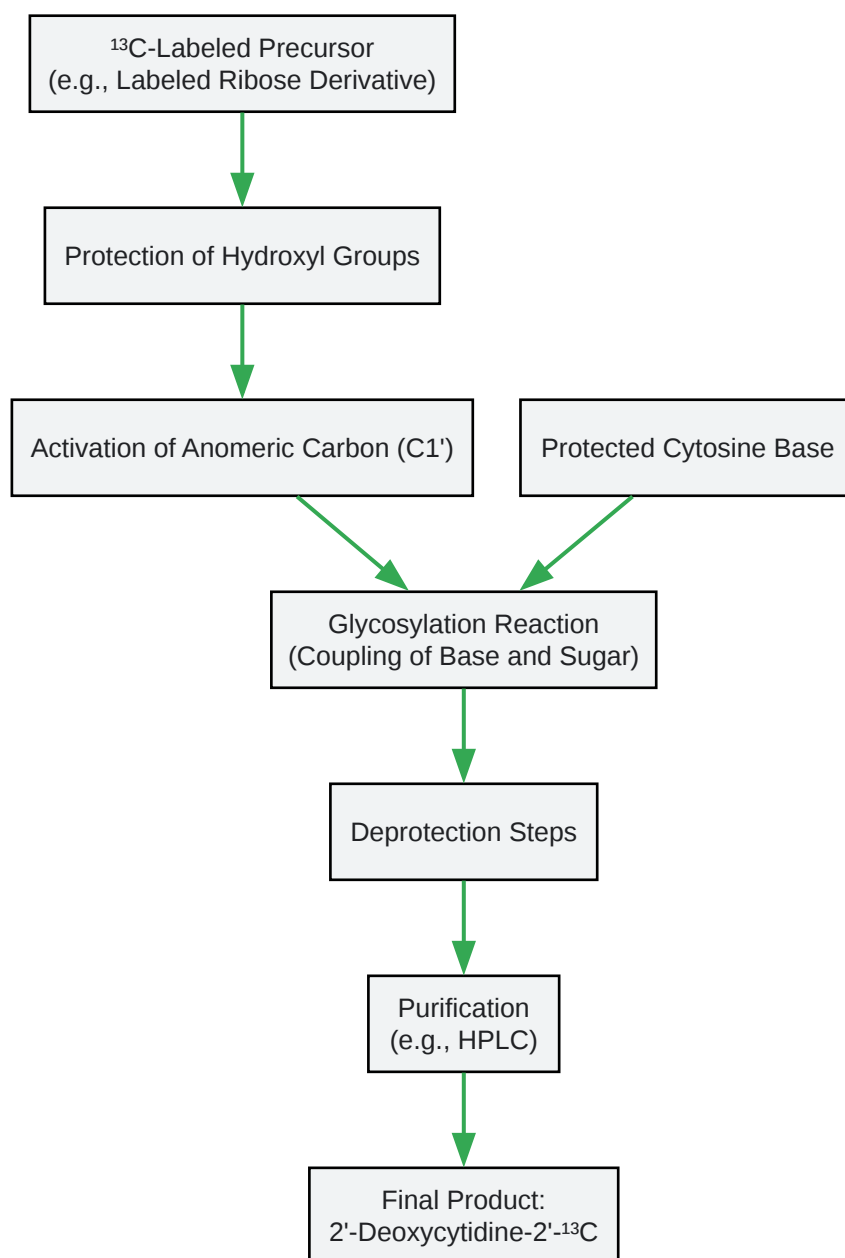
Property	Unlabeled 2'-Deoxycytidine	2'-Deoxycytidine-2'-13C
Molecular Formula	C ₉ H ₁₃ N ₃ O ₄ [1][2]	C ₈ ¹³ CH ₁₃ N ₃ O ₄ [3]
Molar Mass	227.217 g/mol [1]	~228.22 g/mol
CAS Number	951-77-9[1][2]	Not consistently assigned; specific to manufacturer
Appearance	White crystalline solid	White crystalline solid
Synonyms	Cytosine deoxyriboside, dCyd[2][4]	1-(2-Deoxy-β-D-ribofuranosyl)cytosine-2'-13C[5]

Synthesis and Isotopic Labeling

The synthesis of site-specifically labeled nucleosides like **2'-Deoxycytidine-2'-13C** is a complex process. While multiple strategies exist, a common approach involves either enzymatic or chemical methods starting from an isotopically labeled precursor.

General Synthetic Approaches:

- **Enzymatic Transglycosylation:** This method involves transferring the labeled sugar moiety from a donor nucleoside to the cytosine base using nucleoside phosphorylase enzymes. This can be an efficient way to produce various labeled deoxynucleosides from a single, identically labeled sugar precursor.[6]
- **Chemical Synthesis:** A multi-step chemical synthesis can be employed, starting from a commercially available ¹³C-labeled carbohydrate like glucose.[6] This involves stereoselective reactions to form the desired deoxyribose sugar with the label at the 2' position, followed by the coupling of this sugar to a protected cytosine base (a process known as glycosylation).[7][8]



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Caption: Generalized workflow for the chemical synthesis of 2'-Deoxycytidine-2'-¹³C.

Analytical Characterization

Confirming the structure and the precise location of the isotopic label is critical. NMR and MS are the primary analytical techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for structural elucidation. The ^{13}C label at the 2' position provides a unique spectral signature.

- ^{13}C NMR: In a proton-decoupled ^{13}C NMR spectrum, the signal corresponding to the C2' carbon will be significantly enhanced due to 99% enrichment, making it easily identifiable.
- ^1H NMR: The protons attached to the C2' carbon (H2' and H2'') will exhibit ^{13}C - ^1H coupling, resulting in the splitting of their signals into doublets. This coupling confirms the location of the label.
- 2D NMR (HSQC): A ^1H - ^{13}C Heteronuclear Single Quantum Coherence (HSQC) experiment provides a direct correlation between the C2' carbon and its attached $\text{H2'}/\text{H2''}$ protons, serving as definitive proof of the label's position.[\[9\]](#)[\[10\]](#)

Experimental Protocol: 2D ^1H - ^{13}C HSQC NMR

- Sample Preparation: Dissolve 1-5 mg of **2'-Deoxycytidine-2'- ^{13}C** in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6). Transfer the solution to an NMR tube.
- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Tune and shim the instrument to ensure optimal resolution and sensitivity.
- Data Acquisition: Acquire a 2D ^1H - ^{13}C HSQC spectrum using a standard pulse sequence (e.g., `hsqcedetgpsisp2.2`). Key parameters include defining the spectral widths for both ^1H and ^{13}C dimensions, the number of increments in the indirect dimension (^{13}C), and the number of scans per increment.[\[10\]](#)
- Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.
- Analysis: Identify the cross-peak correlating the chemical shifts of the C2' carbon and the $\text{H2'}/\text{H2''}$ protons. The presence and position of this peak confirm the isotopic labeling at the 2' position.

Reference NMR Data (Unlabeled 2'-Deoxycytidine)

The following table provides typical chemical shifts for unlabeled 2'-Deoxycytidine for comparison. The exact shifts can vary slightly based on solvent and experimental conditions.

Atom Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
H6	~7.8	C6: ~141
H5	~6.0	C5: ~96
H1'	~6.2	C4: ~166
H2' / H2''	~2.2 / ~2.4	C2: ~156
H3'	~4.3	C1': ~87
H4'	~4.0	C4': ~86
H5' / H5''	~3.7 / ~3.8	C3': ~71
C2': ~41		
C5': ~62		

Data compiled from various sources, including HMDB and ChemicalBook.[\[9\]](#)[\[11\]](#)

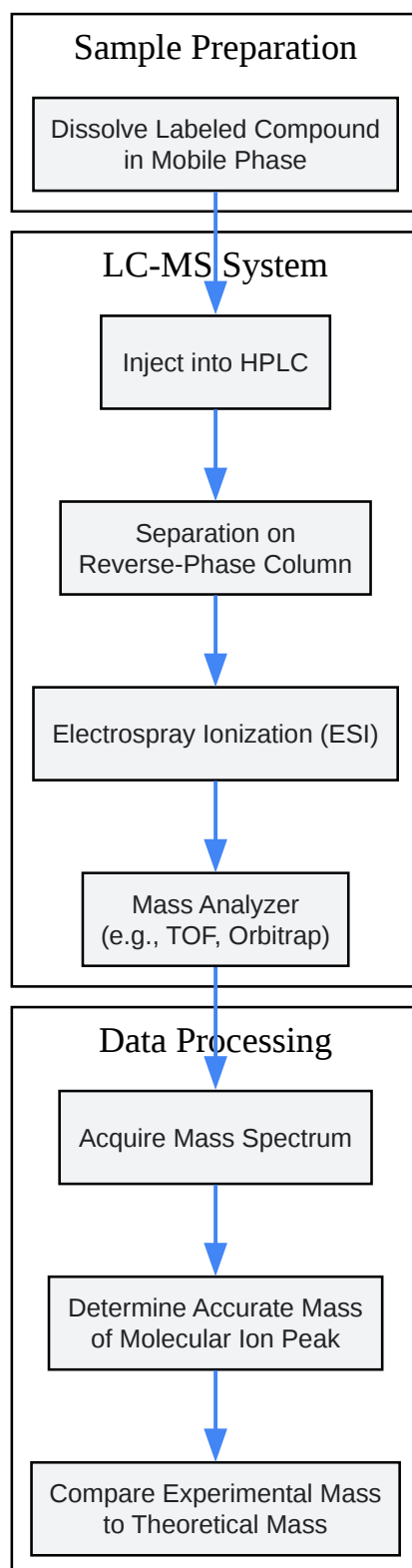
Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the labeled compound and verify the incorporation of the ¹³C isotope. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

- **Expected Mass:** The exact mass of unlabeled 2'-Deoxycytidine is 227.091 u.[\[12\]](#) The **2'-Deoxycytidine-2'-¹³C** will have an exact mass that is higher by the mass difference between ¹³C and ¹²C (~1.00335 u).
- **Isotopic Distribution:** The mass spectrum will clearly show a shift in the molecular ion peak ([M+H]⁺) to a higher m/z value, confirming successful labeling.

Experimental Protocol: LC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with liquid chromatography, such as a mixture of water and methanol with 0.1% formic acid.[\[12\]](#)
- **LC Separation:** Inject the sample into a liquid chromatography system, typically using a reverse-phase column (e.g., C18) to separate the analyte from any impurities.
- **MS Detection:** The eluent from the LC is directed into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). Acquire data in positive ion mode, scanning for the expected m/z range of the protonated molecule.
- **Data Analysis:** Extract the mass spectrum for the analyte peak. Determine the accurate mass of the molecular ion and compare it to the theoretical mass of **2'-Deoxycytidine-2'-¹³C**.



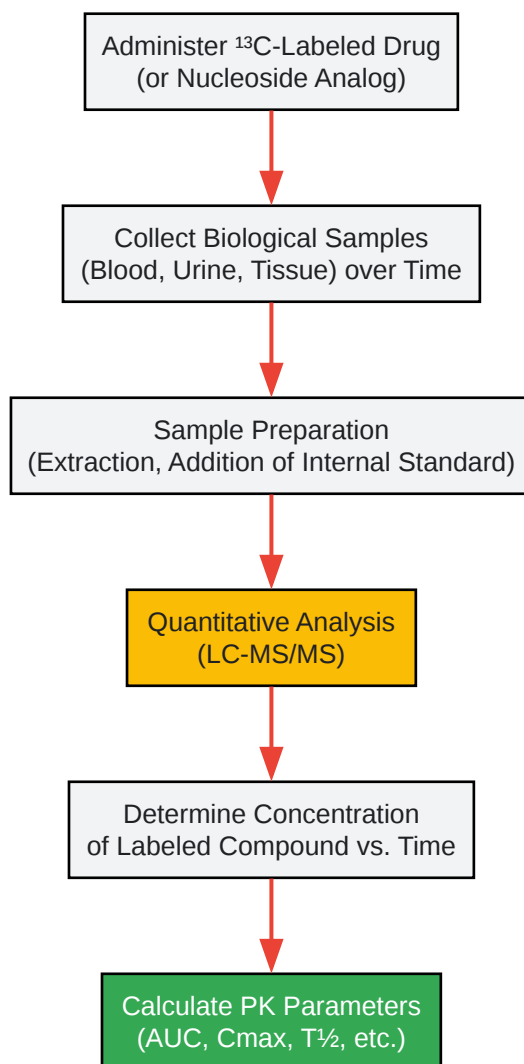
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Caption: Standard workflow for the analysis of 2'-Deoxycytidine-2'-¹³C by LC-MS.

Applications in Research and Drug Development

Isotopically labeled nucleosides are invaluable tools in biomedical research. The specific labeling at the 2' position makes this compound particularly useful for certain applications.

- **Internal Standard:** In quantitative bioanalytical methods using LC-MS or GC-MS, stable isotope-labeled compounds like **2'-Deoxycytidine-2'-¹³C** serve as ideal internal standards. [13][14] They co-elute with the unlabeled analyte but are distinguished by their mass, allowing for precise quantification by correcting for sample loss or ionization variability.
- **Structural Biology:** The 2'-position is central to the sugar pucker conformation (C2'-endo or C3'-endo) in DNA. NMR studies using 2'-¹³C labeled nucleosides incorporated into DNA oligomers can provide detailed insights into DNA structure, dynamics, and how these are affected by drug binding or protein interactions.[6][15]
- **Metabolic Studies:** Labeled nucleosides can be used as tracers to follow the metabolic fate of cytidine and its analogs in cellular systems. This is critical for understanding the mechanism of action and resistance pathways for nucleoside-based antiviral or anticancer drugs.
- **Pharmacokinetic (PK) Studies:** In drug development, administering a ¹³C-labeled version of a drug candidate along with the unlabeled drug allows for the precise determination of its absorption, distribution, metabolism, and excretion (ADME) properties without interference from endogenous levels of similar molecules.



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Caption: Workflow for a pharmacokinetic study using a ^{13}C -labeled compound.

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- To cite this document: BenchChem. [understanding 2'-Deoxycytidine-2'-13C structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13855087#understanding-2-deoxycytidine-2-13c-structure]

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